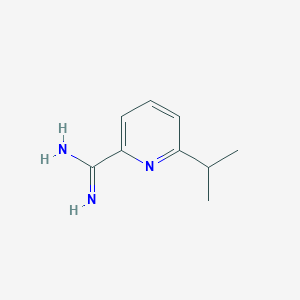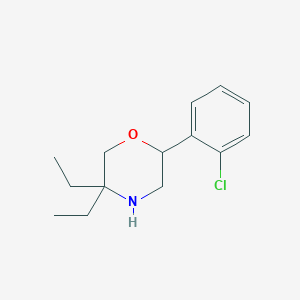
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of triazole carboxylic acids , which are derivatives of 1,2,3-triazoles.
- The compound’s structure includes a five-membered cyclopentyl ring fused to a triazole ring, with a carboxylic acid functional group.
- It is used in various scientific and industrial applications due to its unique properties.
5-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Cyclopentyl−methyl−triazole−carboxylic acid
.Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of with followed by carboxylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate catalysts and solvents.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or as intermediates in organic synthesis.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it likely interacts with specific molecular targets or pathways relevant to its intended effect (e.g., enzyme inhibition, receptor binding).
Comparison with Similar Compounds
Similar Compounds: Other triazole carboxylic acids, such as , share structural similarities.
Uniqueness: The cyclopentyl substitution in this compound sets it apart from other triazole derivatives.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-cyclopentyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-8(6-4-2-3-5-6)7(9(13)14)10-11-12/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
JNVCUDQTLVAELV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)







